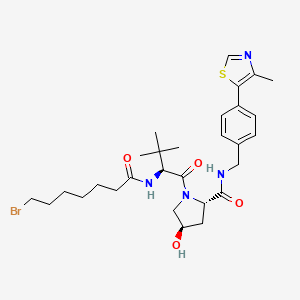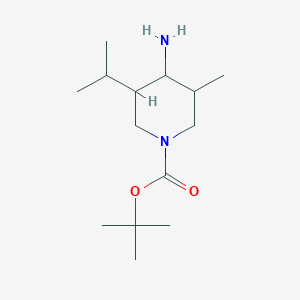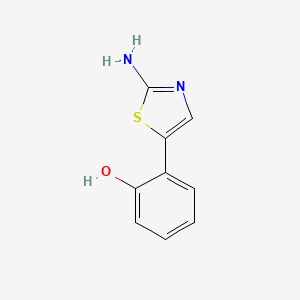
(S,R,S)-AHPC-CO-C6-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-AHPC-CO-C6-Br is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The compound’s structure includes a brominated aromatic ring, which contributes to its reactivity and functionality in different chemical environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-CO-C6-Br typically involves multiple steps, starting with the preparation of the chiral centers. The process often includes:
Formation of the chiral centers: This can be achieved through asymmetric synthesis or chiral resolution techniques.
Coupling reactions: The final step involves coupling the brominated aromatic ring with the AHPC moiety, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(S,R,S)-AHPC-CO-C6-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
(S,R,S)-AHPC-CO-C6-Br has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (S,R,S)-AHPC-CO-C6-Br exerts its effects involves interactions with specific molecular targets. The brominated aromatic ring can participate in various binding interactions, while the chiral centers influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and processes, making the compound useful in studying enzyme mechanisms and receptor binding.
類似化合物との比較
Similar Compounds
(R,S,R)-AHPC-CO-C6-Br: A stereoisomer with different chiral configurations.
(S,S,S)-AHPC-CO-C6-Br: Another stereoisomer with all chiral centers in the same configuration.
(R,R,R)-AHPC-CO-C6-Br: A stereoisomer with all chiral centers in the opposite configuration.
Uniqueness
(S,R,S)-AHPC-CO-C6-Br is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its stereoisomers. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and asymmetric synthesis.
特性
分子式 |
C29H41BrN4O4S |
|---|---|
分子量 |
621.6 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H41BrN4O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1 |
InChIキー |
VFMSEFDQJTUBHA-MVERNJQCSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCBr)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)









